Superior Potency at S1P1: ACT-209905 (EC50 0.6 nM) vs. Ponesimod (EC50 5.7 nM)
In a direct comparison of S1P1 receptor activation potency, ACT-209905 demonstrates an EC50 value of 0.6 nM, which is approximately 9.5-fold more potent than the first-generation S1P1 agonist ponesimod, which has a reported EC50 of 5.7 nM [REFS-1, REFS-2]. This higher potency implies that ACT-209905 can achieve equivalent target engagement at significantly lower concentrations.
| Evidence Dimension | Potency at the human S1P1 receptor |
|---|---|
| Target Compound Data | EC50 = 0.6 nM |
| Comparator Or Baseline | Ponesimod (EC50 = 5.7 nM) |
| Quantified Difference | ACT-209905 is approximately 9.5-fold more potent |
| Conditions | In vitro, recombinant human S1P1 expressed in CHO cell membranes, measured by [35S]GTPγS binding assay. |
Why This Matters
This significant difference in potency directly impacts the required experimental dosage and can be a deciding factor for researchers needing a more potent S1P1 agonist with a potentially lower effective concentration for in vitro and in vivo studies.
- [1] MedChemExpress. (n.d.). ACT-209905 | S1P1 Receptor Agonist. Retrieved April 16, 2026, from https://www.medchemexpress.cn/act-209905.html View Source
- [2] Piali, L., Froidevaux, S., Hess, P., Nayler, O., Bolli, M. H., Schlosser, E., Kohl, C., Steiner, B., & Clozel, M. (2011). The Selective Sphingosine 1-Phosphate Receptor 1 Agonist Ponesimod Protects against Lymphocyte-Mediated Tissue Inflammation. Journal of Pharmacology and Experimental Therapeutics, 337(2), 547–556. https://doi.org/10.1124/jpet.110.176487 View Source
